tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate is a pyridine-derived carbamate compound characterized by a hydrazinyl (-NH-NH₂) substituent at the 6-position of the pyridine ring and a tert-butyl carbamate-protected methyl group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where hydrazine derivatives are often utilized for their nucleophilic and chelating properties. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-7-8-5-4-6-9(14-8)15-12/h4-6H,7,12H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
RUIQERLPTUFGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include azo compounds, piperidine derivatives, and various substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridinyl ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in the substituents at the pyridine’s 6-position and the nature of the carbamate-protected side chains. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
Key Observations :
- The hydrazinyl group (target compound) offers unique reactivity in forming heterocycles (e.g., triazoles) or coordinating metal ions .
- Nitro () and halogen () substituents are pivotal in stepwise synthesis (e.g., nitro reduction to amines, halogen coupling).
Physicochemical Properties
Notes:
Research Findings and Trends
- Stability : Hydrazine derivatives are sensitive to oxidation, requiring inert storage conditions, whereas nitro and halogenated analogs are more stable .
- Synthetic Utility : The Boc group in all analogs ensures amine protection during multi-step syntheses, as seen in PharmaBlock’s piperidine and cyclopentane derivatives (–6).
- Structural Diversity : Imidazo-pyridine derivatives () demonstrate expanded heterocyclic frameworks, enhancing binding affinity in kinase inhibitors .
Biological Activity
tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 235.29 g/mol
- CAS Number : 1694601-51-8
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of hydrazinylpyridine have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL) comparable to established antibiotics like vancomycin .
The proposed mechanism for the antibacterial activity involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential. This action disrupts essential cellular processes, contributing to the bactericidal effects observed in laboratory settings .
Study 1: Antibacterial Efficacy
A study investigating the antibacterial properties of hydrazinylpyridine derivatives found that this compound demonstrated potent activity against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted its selectivity over mammalian cells, which is crucial for minimizing side effects in therapeutic applications .
Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, modifications to the hydrazine moiety were assessed for their impact on biological activity. It was found that the presence of specific substituents on the pyridine ring significantly enhanced antibacterial potency. This information is vital for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .
Data Table: Comparative Biological Activity
| Compound Name | Antibacterial Activity | Effective Concentration (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Active against MRSA and VREfm | 0.78 - 3.125 | Membrane depolarization |
| Similar Hydrazinyl Derivative | Active against Gram-positive bacteria | Varies | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
